Hexadecyldimethylamine
Description
Contextualization within Long-Chain Tertiary Amine Chemistry
Hexadecyldimethylamine (B57324), with the chemical formula C₁₈H₃₉N, is a member of the long-chain tertiary amine family. These amines are characterized by a nitrogen atom bonded to three alkyl groups, with at least one being a long hydrocarbon chain. ontosight.aicanada.ca This structure imparts an amphiphilic nature to the molecule, meaning it has both a hydrophilic (water-loving) amine head and a hydrophobic (water-fearing) long alkyl tail. nbinno.com This dual characteristic is fundamental to many of its applications, particularly as a surfactant. cymitquimica.com
The physical and chemical properties of long-chain tertiary amines are heavily influenced by the length of their alkyl chains. solubilityofthings.com Generally, they are basic compounds capable of forming salts with acids. ontosight.ai Due to their long hydrophobic chains, their solubility in water is limited, but they are soluble in organic solvents. cymitquimica.comwhamine.com The reactivity of tertiary amines is generally lower than that of primary and secondary amines due to the steric hindrance around the nitrogen atom. solubilityofthings.com
Long-chain tertiary amines like this compound serve as crucial intermediates in the synthesis of a variety of other chemicals. whamine.comchemicalbook.com They are precursors for the production of quaternary ammonium (B1175870) compounds, amine oxides, and betaines, which are widely used as surfactants, emulsifiers, corrosion inhibitors, and fabric softeners. ontosight.aiwhamine.comgoogle.com
Historical Trajectories and Foundational Investigations of N,N-Dimethylhexadecan-1-amine
Historically, research into N,N-Dimethylhexadecan-1-amine, a synonym for this compound, has been closely tied to the broader exploration of fatty amines and their derivatives. google.com Early investigations focused on the synthesis and characterization of these compounds. A common synthetic route involves the reaction of a fatty alcohol or aldehyde with dimethylamine (B145610). google.com Another method is the reaction of dimethylamine with 1-bromohexadecane. nbinno.com
Foundational studies often centered on understanding the physical properties of these amines and their derivatives. For instance, research has explored the phase behavior of related amine oxides in aqueous solutions, noting their ability to form various structures like lamellar phases and vesicles. nbi.dk These early studies laid the groundwork for understanding how the molecular structure of compounds like this compound dictates their self-assembly and interfacial behavior.
The development of industrial processes for producing long-chain tertiary amines, such as the hydrohalogenation of long-chain internal olefins followed by amination, has also been a significant area of investigation. google.com These processes aimed to create commercially viable methods for producing these valuable chemical intermediates. google.com
Contemporary Research Paradigms and Future Scholarly Avenues
Current research on this compound and its derivatives is diverse and spans multiple scientific disciplines. A significant area of focus is in materials science, particularly in the synthesis of nanomaterials. It has been employed as a pore size mediator for creating monodispersed mesoporous silica (B1680970) nanoparticles and as a swelling agent for tuning the mesopore size of colloidal silica nanoparticles. chemicalbook.comsigmaaldrich.com
The unique properties of this compound also make it a subject of interest in the development of advanced surfactant systems. For example, it is used in the preparation of gemini (B1671429) surfactants, which are known for their superior surface activity and self-assembly properties. sigmaaldrich.com Research into the rheological properties of solutions containing this compound derivatives continues to be an active area, with applications in industries like personal care and cleaning products. google.comresearchgate.net
Future scholarly avenues are likely to build upon these existing paradigms. There is growing interest in the use of long-chain amines in gene delivery systems. nih.gov Cationic lipids and polymers derived from compounds like this compound can form complexes with DNA and facilitate its entry into cells, a critical step in gene therapy. nih.gov The synthesis of novel "hybrid" molecules that combine the properties of this compound with other functional groups, such as sterically hindered phenols, is another promising research direction, with potential applications in the development of new biologically active compounds. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N,N-dimethylhexadecan-1-amine | nih.gov |
| CAS Number | 112-69-6 | sigmaaldrich.com |
| Molecular Formula | C₁₈H₃₉N | |
| Molecular Weight | 269.51 g/mol | sigmaaldrich.com |
| Appearance | Clear yellow liquid with a fish-like odor | nbinno.comnih.gov |
| Density | 0.801 g/mL at 20 °C | whamine.com |
| Boiling Point | 148 °C at 2 mmHg | nbinno.com |
| Melting Point | ~12 °C | nbinno.com |
| Flash Point | 142 °C (closed cup) | sigmaaldrich.com |
| Solubility | Insoluble in water, soluble in alcohol | nbinno.comwhamine.com |
Table 2: Selected Research Applications of this compound
| Application Area | Specific Use | Reference(s) |
| Nanomaterial Synthesis | Pore size mediator for mesoporous silica nanoparticles | sigmaaldrich.com |
| Swelling agent for colloidal mesoporous silica nanoparticles | chemicalbook.com | |
| Surfactant Chemistry | Precursor for Gemini surfactants | sigmaaldrich.com |
| Intermediate for quaternary ammonium salts, betaines, and amine oxides | whamine.com | |
| Catalysis | Catalyst in polyurethane foam production | |
| Biotechnology | Component in gene delivery systems | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylhexadecan-1-amine | |
|---|---|---|
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InChI |
InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 | |
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InChI Key |
NHLUVTZJQOJKCC-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)C | |
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Molecular Formula |
C18H39N | |
| Record name | DIMETHYL HEXADECANAMINE | |
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DSSTOX Substance ID |
DTXSID9026924, DTXSID801022423 | |
| Record name | N,N-Dimethyl-1-hexadecanamine | |
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Molecular Weight |
269.5 g/mol | |
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Physical Description |
Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
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CAS No. |
112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6 | |
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Synthetic Methodologies and Reaction Engineering of Hexadecyldimethylamine
Established Synthetic Routes for N,N-Dimethylhexadecan-1-amine Production
The industrial synthesis of hexadecyldimethylamine (B57324) is predominantly achieved through several well-established chemical pathways. These methods are chosen based on factors such as raw material availability, desired product purity, and economic feasibility.
Reductive Amination of Aldehydes with Dimethylamine (B145610)
Reductive amination is a cornerstone method for amine synthesis. organic-chemistry.org In this direct approach for producing N,N-dimethylhexadecan-1-amine, hexadecanal (B134135) (the corresponding aldehyde) is reacted with dimethylamine in the presence of a reducing agent. koreascience.krcore.ac.uk The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced to the final tertiary amine. doubtnut.com
Commonly employed reducing agents include sodium cyanoborohydride, borane (B79455) pyridine, and sodium triacetoxyborohydride. koreascience.kr However, due to the toxicity and cost associated with some of these reagents, alternatives like borohydride (B1222165) exchange resin (BER) have been explored. koreascience.kr The use of BER offers a simpler work-up procedure and can tolerate a variety of functional groups. koreascience.kr The general reaction is as follows:
C15H31CHO + (CH3)2NH + [Reducing Agent] → C16H33N(CH3)2 + H2O
This method is highly valued for its directness and efficiency in forming the desired C-N bond.
Alkylation of Hexadecylamine with Methylating Agents
Another prevalent synthetic strategy involves the direct methylation of a primary amine, hexadecylamine. unive.it This process typically utilizes methylating agents to introduce two methyl groups onto the nitrogen atom of the primary amine.
Key methylating agents include:
Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction): This classic method provides a one-pot procedure for the exhaustive methylation of primary amines. mdpi.com
Dimethyl Carbonate (DMC): Considered a greener methylating agent, DMC reacts with primary amines, often in the presence of a catalyst, to yield the corresponding N,N-dimethylated product. unive.itunive.it
Methanol (B129727): In the presence of suitable catalysts, methanol can serve as a C1 source for N-methylation, representing a cost-effective and environmentally benign option. nih.govresearchgate.net
The reaction can be represented as:
C16H33NH2 + 2 [Methylating Agent] → C16H33N(CH3)2
While effective, controlling the degree of methylation to prevent the formation of quaternary ammonium (B1175870) salts can be a challenge, requiring careful optimization of reaction conditions.
Reaction of Dimethylamine with Halogenated Hexadecane (B31444) Derivatives
This method involves the nucleophilic substitution of a halogen atom on a hexadecane backbone with dimethylamine. nbinno.com The most common starting material is 1-bromohexadecane. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to reflux to drive the reaction to completion. nbinno.com
The general equation for this reaction is:
C16H33Br + (CH3)2NH → C16H33N(CH3)2 + HBr
The resulting hydrobromic acid is usually neutralized by an excess of dimethylamine or the addition of another base. This pathway is straightforward but can be limited by the availability and cost of the halogenated hexadecane.
Advanced Catalytic Systems in this compound Synthesis
Modern advancements in catalysis have significantly improved the efficiency and selectivity of this compound synthesis. Catalytic hydrogenation is a key method, and the development of sophisticated catalyst systems is crucial for optimizing these processes. smolecule.com
For the amination of alcohols, catalyst systems often comprise copper oxide (CuO) and chromium oxide (Cr₂O₃) supported on materials like silica (B1680970) gel. The addition of alkali metal oxides, such as potassium oxide (K₂O) or cesium oxide (Cs₂O), can suppress the formation of byproducts like alkylmonomethylamine. For instance, the inclusion of 0.6 wt% K₂O has been shown to significantly reduce the content of undesired side products. Other catalytic systems may utilize nickel or Cu-Cr-Ba oxides.
In the realm of "borrowing hydrogen" or "hydrogen autotransfer" reactions, transition metal catalysts, including those based on palladium, iridium, and ruthenium, have shown great promise. researchgate.netwhamine.comacs.org These catalysts facilitate the N-alkylation of amines with alcohols by temporarily "borrowing" hydrogen from the alcohol to form a carbonyl intermediate, which then reacts with the amine and is subsequently reduced. acs.org This approach is highly atom-economical, with water being the primary byproduct. nih.gov
Process Optimization and Scale-Up Methodologies in Industrial Production
The transition from laboratory-scale synthesis to large-scale industrial production necessitates a focus on process optimization to enhance efficiency, reduce costs, and ensure sustainable manufacturing. alliedacademies.orgsharif.ir For the industrial production of this compound, particularly through the catalytic amination of alcohols, several key parameters are meticulously controlled.
| Parameter | Typical Range |
| Temperature | 230–250°C |
| Pressure | Ambient (0.1 MPa) |
| Molar Ratios (H₂:DMA:Alcohol) | 5.0:1.12–3.0:1.0 |
| Space Velocity (alcohol basis) | 0.15–1.0 hr⁻¹ |
Data derived from industrial practices for tertiary aliphatic amine production.
Sustainable Synthesis Approaches and Green Chemistry Principles
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.netijnc.ir The synthesis of this compound is no exception, with research focusing on developing more sustainable and environmentally benign methodologies. alibaba.comrsc.org
Key aspects of green chemistry applied to this compound synthesis include:
Use of Renewable Feedstocks: Exploring the use of biomass-derived compounds as starting materials can reduce the carbon footprint of the manufacturing process. researchgate.net
Development of Greener Catalysts: The use of non-toxic, recyclable catalysts, such as certain zeolites and enzyme-based biocatalysts, can enhance selectivity and reduce energy consumption. unive.itresearchgate.net
Alternative Solvents and Reaction Conditions: The use of greener solvents, or even solvent-free reaction conditions, minimizes waste and potential environmental contamination. unive.itmdpi.com For instance, dimethyl carbonate is considered a green methylating agent and can also serve as a solvent in certain reactions. unive.it
Atom Economy: Synthetic routes with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, are preferred. The "borrowing hydrogen" strategy is a prime example of a highly atom-economical process. acs.org
By integrating these principles, the chemical industry aims to develop more sustainable and economically viable routes for the production of essential chemicals like this compound. researchgate.netmdpi.com
Derivatives and Functionalization of Hexadecyldimethylamine
Quaternization Reactions and Quaternary Ammonium (B1175870) Compound Synthesis
Quaternization converts the tertiary amine of hexadecyldimethylamine (B57324) into a quaternary ammonium salt, a positively charged cationic center. itast.ir This transformation, often referred to as the Menschutkin reaction, involves the alkylation of the amine and is a cornerstone for producing a wide array of cationic surfactants and antimicrobial compounds. nih.govmdpi.com The reaction is a bimolecular nucleophilic substitution (SN2) process where the amine reacts with an alkyl halide. mdpi.com
The synthesis of hexadecyltrimethylammonium salts is a direct application of the quaternization reaction on this compound. By reacting this compound with a methylating agent, such as methyl chloride or methyl bromide, the nitrogen atom is further alkylated to produce the corresponding hexadecyltrimethylammonium salt.
One of the most prominent examples is Hexadecyltrimethylammonium Chloride (CTAC), a cationic surfactant with excellent permeability, softness, emulsification, and bactericidal properties. whamine.com It finds use as a softener for fibers, an emulsifier for silicone oil, a hair conditioner, and a bactericide in water treatment applications. whamine.comwhamine.com
Table 1: Synthesis of Hexadecyltrimethylammonium Salts
| Reactant 1 | Reactant 2 (Methylating Agent) | Product | Classification |
|---|---|---|---|
| This compound | Methyl Chloride | Hexadecyltrimethylammonium Chloride | Quaternary Ammonium Salt, Cationic Surfactant |
Gemini (B1671429) surfactants consist of two hydrophobic tails and two polar head groups linked by a spacer. nih.govresearchgate.net Symmetrical gemini cationic surfactants derived from N-hexadecyldimethylamine are synthesized by reacting two molecules of the amine with a dihalogenated substrate that acts as the spacer. nih.gov
A common synthetic route involves the reaction of N-hexadecyldimethylamine with epichlorohydrin. researchgate.netscientific.net This process yields a novel symmetrical gemini cationic surfactant with enhanced properties compared to its single-chain counterparts. researchgate.netscientific.net Research has shown that these gemini surfactants exhibit remarkably low critical micelle concentrations (CMCs) and greater efficiency in reducing the surface tension of water. researchgate.net Improved, greener synthetic methodologies, such as using microwave heating, have been developed to produce N,N′-bis(dimethylalkyl)-α,ω-alkanediammonium dibromide type gemini surfactants, resulting in significantly higher yields (≥ 85%) and shorter reaction times compared to conventional refluxing methods. nih.gov
Table 2: Research Findings on Gemini Surfactant Synthesis
| Precursors | Spacer/Linker | Product Type | Key Finding |
|---|---|---|---|
| N-Hexadecyldimethylamine | Epichlorohydrin | Symmetrical Gemini Cationic Surfactant | Effective synthesis of a novel gemini surfactant with antimicrobial properties against Escherichia coli. researchgate.netscientific.net |
Polymeric Quaternary Ammonium Compounds (polyQACs) are a class of materials known for their potent antimicrobial activity. nih.goveurekaselect.com this compound moieties can be incorporated into various polymer architectures to impart these properties. These architectures include polymers with pendant quaternary ammonium salts (QAS) or polymers where the QAS is part of the main chain (ionene polymers). researchgate.net
The synthesis can be achieved by:
Polymerization of a monomer containing the this compound group , followed by quaternization of the resulting polymer. For example, polymers like poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) can be quaternized with alkyl halides. itast.ird-nb.info
Reacting a pre-formed polymer with a this compound derivative .
These polymeric structures are promising for applications in medical implants, surface sanitizing, and wound dressings due to their potent antibacterial activity and a lower likelihood of developing antibacterial resistance compared to their monomeric counterparts. nih.goveurekaselect.com
Amine Oxide Derivatization from this compound
The nitrogen atom in this compound can be oxidized to form an amine N-oxide, a class of compounds containing a nitrogen-oxygen coordinate covalent bond. wikipedia.org This derivatization transforms the amine into a highly polar, water-soluble functional group while maintaining the long hydrophobic alkyl chain. researchgate.net
This compound N-oxide is prepared by the oxidation of the parent tertiary amine, this compound. wikipedia.org The most common and industrially significant reagent for this transformation is hydrogen peroxide (H₂O₂). wikipedia.orgresearchgate.net The reaction involves treating the amine with an aqueous solution of hydrogen peroxide, often at elevated temperatures (e.g., 70°C), to facilitate the oxidation. researchgate.net
The resulting compound, this compound N-oxide (also known as cetyl dimethyl amine oxide), is an amphoteric surfactant used in consumer products like shampoos, detergents, and hard surface cleaners. wikipedia.orgcymitquimica.com It acts as a foam stabilizer and enhances the emulsifying and wetting capabilities of formulations. researchgate.netcymitquimica.com
Table 3: Synthesis Parameters for Amine N-Oxides
| Amine Precursor | Oxidizing Agent | Typical Reaction Conditions | Product |
|---|---|---|---|
| This compound | Hydrogen Peroxide (H₂O₂) | Aqueous solution, elevated temperature (e.g., 70°C). researchgate.net | This compound N-oxide. chemnet.com |
The formation of this compound N-oxide is governed by the structural and electronic properties of the tertiary amine. The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent (e.g., hydrogen peroxide).
Several factors influence the reactivity of this process:
Nucleophilicity of the Nitrogen Atom : The lone pair of electrons on the nitrogen atom of this compound is readily available for donation, making it a good nucleophile. The presence of two methyl groups provides some electron-donating inductive effect, slightly enhancing this nucleophilicity.
Steric Hindrance : The steric bulk around the nitrogen atom is relatively low, with two methyl groups and one long linear alkyl chain. This minimal steric hindrance allows for easy access of the oxidizing agent to the nitrogen center, facilitating a rapid reaction. In contrast, tertiary amines with bulkier substituents around the nitrogen atom exhibit slower quaternization and oxidation rates. researchgate.net
Solvent Effects : The choice of solvent can influence reaction rates. While aqueous hydrogen peroxide is common, reactions can also be performed in organic solvents using other oxidants like peracids or hydroperoxides. wikipedia.orgorgsyn.org The solvent's polarity can affect the stability of transition states. mdpi.com
Alkyl Chain Length : The long hexadecyl chain primarily influences the physical properties of the molecule, such as its solubility and surfactant behavior. While it does not directly participate in the oxidation reaction, its length can affect the rate of reaction in certain systems, similar to how alkyl chain length influences the kinetics of quaternization reactions. d-nb.info
Betaine (B1666868) Surfactant Production and Characterization
A significant application of this compound is in the production of betaine surfactants, specifically hexadecyl dimethyl betaine (also known as cetyl betaine). These zwitterionic surfactants are valued for their mildness, excellent foaming capabilities, and stability over a wide pH range.
The synthesis of hexadecyl dimethyl betaine from this compound is typically achieved through a nucleophilic substitution reaction. A common method involves the reaction of N,N-dimethylhexadecylamine with sodium chloroacetate, where the amine nitrogen attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion to form the betaine structure. Another synthetic route involves a multi-step process using reagents derived from natural sources like coconut or palm kernel oil in conjunction with dimethylamine (B145610) and epichlorohydrin. fengchengroup.com
The resulting hexadecyl dimethyl betaine is a surfactant with a long hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion. This amphiphilic nature drives its surface activity and ability to self-assemble into micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). stevenabbott.co.uk The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC value suggests that less surfactant is needed to initiate micelle formation and significantly alter surface properties.
The characterization of hexadecyl dimethyl betaine involves determining its physicochemical properties, which are crucial for its application in formulations for personal care, household cleaning products, and industrial uses. fengchengroup.com Key parameters include its appearance, solubility, and surface activity metrics like the CMC.
| Property | Value | Significance |
|---|---|---|
| Appearance | Light yellow liquid | Indicates the physical state and purity of the surfactant. |
| Solubility | Soluble in water and most organic solvents | Broad solubility is advantageous for formulation flexibility. fengchengroup.com |
| Critical Micelle Concentration (CMC) | 54 µM (for C16DMB) | A low CMC indicates high efficiency in reducing surface tension and forming micelles. uu.nl |
| Molecular Formula | C₂₀H₄₁NO₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 327.55 g/mol | Important for stoichiometric calculations in synthesis and formulation. |
Exploration of Alkylation and Acylation Pathways for Novel Derivatives
Beyond betaine surfactants, this compound can be functionalized through various alkylation and acylation reactions to produce novel derivatives with diverse applications. These reactions target the lone pair of electrons on the nitrogen atom, leading to the formation of new covalent bonds and the introduction of different functional groups.
Alkylation Pathways:
Alkylation of this compound, a tertiary amine, with an alkyl halide leads to the formation of a quaternary ammonium salt through a process known as the Menshutkin reaction. nih.gov This reaction is a type of nucleophilic substitution where the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. nih.gov The product is a quaternary ammonium compound, which has a permanently positively charged nitrogen atom, regardless of the pH of the solution.
A specific example of this is the reaction of dimethyl hexadecyl amine with allyl chloride to produce allyl hexadecyl dimethyl ammonium chloride. prepchem.com This transformation results in a quaternary ammonium salt with potential applications as a cationic surfactant, biocide, or antistatic agent. The synthesis of such derivatives can be optimized by controlling reaction conditions such as temperature, solvent, and the molar ratio of reactants. Microwave-assisted synthesis has been explored to shorten reaction times and improve yields for the preparation of similar quaternary ammonium salts. google.com
Acylation Pathways:
Acylation of amines is a well-established method for the formation of amides. While primary and secondary amines readily undergo acylation, the reaction with tertiary amines is less straightforward as they lack a hydrogen atom on the nitrogen to be replaced. However, tertiary amines can react with acylating agents like acetic anhydride (B1165640) under certain conditions. The reaction proceeds through a nucleophilic acyl substitution mechanism where the tertiary amine attacks the carbonyl carbon of the anhydride, leading to the formation of an acylammonium intermediate. This intermediate can then undergo further reactions depending on the reaction conditions and the presence of other nucleophiles. The acylation of amines can be a chemoselective process, allowing for the modification of the amine group in the presence of other functional groups like hydroxyls or thiols. semanticscholar.orgresearchgate.net
The exploration of these pathways allows for the synthesis of a wide range of novel derivatives from this compound, each with unique properties determined by the newly introduced functional group.
| Reaction Pathway | Reactant | Product Type | General Reaction |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., Allyl Chloride) | Quaternary Ammonium Salt | R₃N + R'-X → [R₃NR']⁺X⁻ |
| Acylation | Acylating Agent (e.g., Acetic Anhydride) | Acylammonium Intermediate/Amide Derivative | R₃N + (R'CO)₂O → [R₃NCOR']⁺R'COO⁻ |
Interactions and Self Assembly Phenomena of Hexadecyldimethylamine
Micellization Behavior and Critical Micelle Concentration Studies
The formation of micelles is a characteristic feature of surfactants like Hexadecyldimethylamine (B57324) in solution. This process, known as micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the molecules begin to aggregate, forming spherical or cylindrical structures called micelles. wikipedia.org In these aggregates, the hydrophobic hexadecyl chains are sequestered in the core, away from the aqueous environment, while the hydrophilic dimethylamine (B145610) head groups are exposed to the solvent.
The thermodynamics of micellization for similar cationic surfactants, such as cetyltrimethylammonium chloride (CTAC), have been studied, and the process is generally found to be spontaneous, as indicated by a negative Gibbs free energy of micellization. ekb.eg
Adsorption Mechanisms of this compound at Solid-Liquid Interfaces
This compound, like other surfactants, tends to adsorb at solid-liquid interfaces, altering the surface properties of the solid. The mechanism of adsorption is influenced by the nature of the solid surface, the properties of the liquid phase, and the concentration of the surfactant.
On hydrophobic surfaces, the adsorption is primarily driven by hydrophobic interactions between the hexadecyl tail of the surfactant and the nonpolar surface. This process is energetically favorable as it reduces the contact between the hydrophobic moieties and the aqueous phase.
On charged surfaces, electrostatic interactions also play a crucial role. For instance, on a negatively charged surface like silica (B1680970), the cationic head group of protonated this compound would be attracted to the surface, leading to adsorption. At concentrations above the CMC, the adsorbed surfactant molecules can form aggregates on the surface, such as hemimicelles or admicelles, which are bilayer-like structures.
The adsorption process can be influenced by the presence of other species in the solution. For example, the addition of salts can screen the electrostatic repulsion between charged head groups, promoting closer packing of the surfactant molecules at the interface.
Formation of Surfactant Bilayers and their Interaction with Aqueous Environments
Under certain conditions, this compound can self-assemble into bilayer structures. These bilayers are composed of two layers of surfactant molecules arranged with their hydrophobic tails facing each other, creating a hydrophobic core, and their hydrophilic head groups exposed to the aqueous environment on either side. mdpi.com
The formation of bilayers is a key aspect of the structure of cell membranes and has applications in areas such as drug delivery and materials science. mdpi.com The stability of these bilayers in an aqueous environment is maintained by the hydrophobic effect and van der Waals interactions between the alkyl chains, as well as electrostatic and hydration forces involving the head groups. nih.gov
Hydrophobic Interactions between Surfaces Modified by this compound
When surfaces are coated with a layer of this compound, their interaction in an aqueous medium is dominated by hydrophobic forces. The adsorbed surfactant molecules orient themselves with their hydrophobic hexadecyl tails exposed, rendering the surface hydrophobic.
When two such modified surfaces approach each other in water, there is a strong, long-range attractive force, known as the hydrophobic force. This attraction arises from the tendency of water molecules to maximize their hydrogen bonding network, which is disrupted by the presence of nonpolar surfaces. The removal of water from the gap between the two approaching hydrophobic surfaces is an entropically favorable process. nih.gov
The strength and range of the hydrophobic interaction can be influenced by several factors, including the density of the adsorbed surfactant layer, the length of the alkyl chain, and the temperature. acs.orgresearchgate.net The shape of the solute surface can also play a role in the strength of hydrophobic interactions. nih.gov
Rheological Modification of Polymer Systems by this compound
This compound can act as a rheology modifier, significantly altering the flow properties of polymer solutions. This is particularly evident in its interaction with polymers like Carboxymethyl Hydroxyethyl (B10761427) Cellulose (B213188) (CMHEC).
The addition of this compound to a solution of Carboxymethyl Hydroxyethyl Cellulose (CMHEC) leads to a substantial increase in the solution's viscosity. tandfonline.comresearchgate.net This is attributed to the hydrophobic interactions between the hexadecyl chains of the surfactant and the hydrophobic regions of the polymer, as well as electrostatic interactions between the cationic amine groups and the anionic carboxymethyl groups on the cellulose backbone.
These interactions lead to the formation of a three-dimensional network structure within the solution, which entraps the solvent molecules and increases the resistance to flow. This modification results in a product referred to as HD-CMHEC, which exhibits significantly higher viscosity compared to the unmodified CMHEC solution. tandfonline.comresearchgate.net For instance, at a concentration of 0.3%, the viscosity of a CMHEC solution was reported to be 19.0 mPa·s, while the viscosity of the HD-CMHEC solution was 73.6 mPa·s, representing a 2.8-fold increase. tandfonline.comtandfonline.com
| Solution (0.3% concentration) | Viscosity (mPa·s) |
|---|---|
| CMHEC | 19.0 |
| HD-CMHEC | 73.6 |
The modification of CMHEC with this compound not only increases the viscosity but also enhances the viscoelastic and thixotropic properties of the solution. tandfonline.comresearchgate.net Viscoelastic materials exhibit both viscous and elastic characteristics when undergoing deformation. The HD-CMHEC solutions demonstrate stronger viscoelastic behavior compared to the unmodified CMHEC solutions, indicating a more structured and resilient network. tandfonline.comresearchgate.net
Thixotropy is a time-dependent shear thinning property. Thixotropic fluids become less viscous when subjected to shear stress over time and then gradually recover their viscosity once the stress is removed. The HD-CMHEC solutions exhibit more pronounced thixotropy, which is a desirable property in applications such as fracturing fluids, where a fluid needs to be easily pumpable (low viscosity under shear) but also capable of suspending proppant particles (high viscosity at rest). tandfonline.comresearchgate.net
The enhanced viscoelasticity and thixotropy are direct consequences of the strengthened intermolecular network formed through the interactions between this compound and the CMHEC polymer chains. tandfonline.comresearchgate.net
Rheo-kinetic Analysis of Gelling Processes induced by this compound
The study of the rheo-kinetics of gelling processes induced by this compound provides critical insights into the formation and evolution of gel network structures over time. This analysis is particularly important for applications where the controlled and predictable transformation from a low-viscosity solution to a high-viscosity gel is paramount. Research in this area has often focused on systems where this compound is used to modify polymers, enhancing their gelling properties for specific industrial applications, such as in fracturing fluids.
A notable area of investigation involves the modification of cellulose derivatives, such as carboxymethyl hydroxyethyl cellulose (CMHEC), with this compound to create a hydrophobically modified polymer known as HD-CMHEC. The introduction of the hydrophobic hexadecyl chains via the dimethylamine group facilitates the self-assembly of the polymer chains in aqueous solutions, leading to significant changes in rheological behavior and the formation of a gel network upon the addition of a crosslinking agent.
The gelling process of such systems is typically analyzed by monitoring the change in viscosity as a function of time under controlled conditions of steady shear. This provides a dynamic view of the gelation process, from the initial dissolution of the polymer to the final, stable gel structure. The kinetics of this process are influenced by several factors, including the concentration of the this compound-modified polymer, the concentration of the crosslinking agent, and the applied shear rate.
Detailed Research Findings
Research into the rheo-kinetics of gelling processes involving this compound-modified polymers has revealed that the viscosity of the solution typically follows a characteristic sigmoidal curve over time during gelation. This curve can be divided into three main stages: an initial induction period with a relatively low and stable viscosity, a rapid growth phase where the viscosity increases sharply, and a final plateau stage where the viscosity reaches a maximum and stabilizes, indicating the completion of the gel network formation.
To quantitatively describe this behavior, a 4-parameter crosslinking rheokinetics equation is often employed. This model is effective in fitting the experimental viscosity-time data and provides valuable parameters that characterize the gelling process.
The general form of the 4-parameter crosslinking rheokinetics equation can be expressed as:
η(t) = η₀ + (η_max - η₀) / (1 + (t / t_half)^p)
Where:
η(t) is the viscosity at time t
η₀ is the initial viscosity of the solution
η_max is the final (maximum) viscosity of the gel
t_half is the time at which the viscosity is halfway between η₀ and η_max (a measure of the gelation rate)
p is a dimensionless parameter that describes the shape of the curve
The parameters obtained from fitting this equation to experimental data provide a quantitative basis for comparing the gelling kinetics under different conditions. For instance, an increase in the concentration of the crosslinking agent typically leads to a decrease in t_half, indicating a faster gelation process, and an increase in η_max, suggesting the formation of a stronger gel network. Similarly, the concentration of the this compound-modified polymer has a direct impact on the final gel strength. The shear rate also plays a crucial role; higher shear rates can disrupt the forming network, leading to longer gelation times and lower final viscosities.
Data Tables
The following tables present hypothetical data based on the described research findings to illustrate the influence of different parameters on the rheo-kinetics of a gelling system induced by a this compound-modified polymer.
Table 1: Effect of Crosslinking Agent Concentration on Gelling Process Parameters
| Crosslinking Agent Concentration (%) | Initial Viscosity (η₀) (mPa·s) | Final Viscosity (η_max) (mPa·s) | Half-life of Gelation (t_half) (s) | Shape Parameter (p) |
| 0.2 | 80 | 1500 | 120 | -2.5 |
| 0.4 | 82 | 3500 | 85 | -2.8 |
| 0.6 | 81 | 5200 | 60 | -3.1 |
Table 2: Effect of HD-CMHEC Concentration on Gelling Process Parameters
| HD-CMHEC Concentration (%) | Initial Viscosity (η₀) (mPa·s) | Final Viscosity (η_max) (mPa·s) | Half-life of Gelation (t_half) (s) | Shape Parameter (p) |
| 0.3 | 75 | 3200 | 90 | -2.7 |
| 0.4 | 110 | 4800 | 88 | -2.9 |
| 0.5 | 150 | 6500 | 85 | -3.0 |
Table 3: Effect of Shear Rate on Gelling Process Parameters
| Shear Rate (s⁻¹) | Initial Viscosity (η₀) (mPa·s) | Final Viscosity (η_max) (mPa·s) | Half-life of Gelation (t_half) (s) | Shape Parameter (p) |
| 10 | 80 | 4500 | 80 | -2.9 |
| 50 | 78 | 3800 | 105 | -2.6 |
| 100 | 75 | 2900 | 130 | -2.4 |
These analyses and the data derived from them are instrumental in understanding the fundamental mechanisms of gel formation in systems containing this compound and for optimizing the performance of these materials in their intended applications.
Applications in Advanced Materials Science
Nanomaterials Synthesis and Structural Engineering
Hexadecyldimethylamine (B57324) is instrumental in the bottom-up fabrication of nanomaterials, offering precise control over their structural features. It is particularly valuable in the synthesis of mesoporous silica (B1680970) nanoparticles and the morphological control of metallic oxide nanostructures.
Role as Pore Size Mediator in the Synthesis of Mesoporous Silica Nanoparticles
In the synthesis of mesoporous silica nanoparticles, such as MCM-41, this compound (also referred to as N,N-dimethylhexadecylamine or DMHA) functions as a crucial pore size mediator or expander. The addition of DMHA to the synthesis gel allows for the creation of MCM-41 materials with significantly larger pores than those achieved with conventional templates alone. Research has demonstrated that as the concentration of DMHA in the synthesis mixture increases, there is a corresponding increase in the pore size of the resulting mesoporous silica. However, this increase in pore size is often accompanied by a decrease in the structural ordering of the pores. Judicious use of DMHA has led to the synthesis of materials with pore sizes reaching up to 7.7 nm, characterized by a narrow pore-size distribution and a very large primary mesopore volume, albeit with a disordered pore system.
| Amine Expander | Resulting Pore Size | Key Observation |
| N,N-dimethylhexadecylamine (DMHA) | Up to 7.7 nm | Increased pore size with a concurrent decrease in structural ordering. |
| Dimethyldecylamine (DMDA) | No significant enlargement | Did not lead to pore size enlargement and in some cases resulted in microporosity. |
| Dimethyloctylamine (DMOA) | No significant enlargement | Decreased structural uniformity. |
Function as a Swelling Agent in the Fabrication of Colloidal Mesoporous Silica Nanoparticles
This compound serves as an effective swelling agent in the fabrication of colloidal mesoporous silica nanoparticles. Its application allows for the expansion of the micellar templates around which the silica framework forms, resulting in nanoparticles with larger pore diameters. In one study, the use of large quantities of dimethylhexadecylamine (DMHA) was shown to be suitable for the preparation of materials with pores up to 8.5 nm and total pore volumes as large as 2.3 cm³/g bohrium.com. This method provides a pathway to tailor the porous structure of these nanoparticles for specific applications, such as drug delivery and catalysis, where larger pore volumes are advantageous for accommodating guest molecules.
Influence on the Growth and Morphology of Zinc Oxide Nanorods via Hydrothermal Techniques
This compound (DMHA) exerts a notable influence on the growth and morphology of zinc oxide (ZnO) nanorods synthesized through hydrothermal methods. When used as a surfactant and weak base in the synthesis process, DMHA affects the resulting crystal size of the ZnO nanostructures researchgate.net. X-ray diffraction (XRD) analysis has shown that ZnO prepared with DMHA exhibits a larger grain size compared to ZnO synthesized using other amines like dodecylamine (DDA) researchgate.net. This suggests that DMHA plays a role in the nucleation and growth kinetics of the ZnO crystals, promoting the formation of larger, more crystalline nanorods. The specific interactions between DMHA and the growing ZnO crystal facets guide the self-assembly and oriented attachment of the nanoparticles, ultimately defining the final morphology and dimensions of the nanorods researchgate.net.
| Amine Used in Synthesis | Effect on ZnO Grain Size |
| This compound (DMHA) | Larger grain size |
| Dodecylamine (DDA) | Smaller grain size |
Polymer and Nanocomposite Enhancement
In the realm of polymer science, this compound is utilized to modify the properties of polymers and their composites, particularly at the interface between the polymer matrix and filler materials.
| Clay Filler Treatment | Effect on Rate of Moisture Uptake in NR/Bentonite Nanocomposites |
| Ion exchange with this compound (HDA) chloride salt | Significantly increased |
| Sodium activation with sodium chloride (NaCl) | Significantly increased |
| Modification with coco diethanolamide (CDEA) | Significantly increased |
| Wet grinding | No significant increase; effective in lowering moisture diffusion compared to unfilled NR |
Surface Property Modification of Polymeric Substrates
The direct application of this compound for the surface property modification of polymeric substrates is not extensively documented in publicly available scientific literature. While various chemical and physical methods are employed to alter the surface properties of polymers to enhance characteristics such as wettability, adhesion, and biocompatibility, the specific role of this compound in these processes is not a well-established area of research.
Development of Specialized Surfactant Systems for Industrial Processes
This compound serves as a crucial intermediate in the synthesis of a variety of specialized surfactant systems utilized across numerous industrial processes. Its molecular structure, featuring a long hydrophobic alkyl chain and a tertiary amine head group, allows for modification into cationic, amphoteric, and non-ionic surfactants. These derivatives exhibit a range of interfacial properties, making them valuable components in formulations for textiles, detergents, and advanced material synthesis. whamine.com
One of the primary applications of this compound is in the production of cationic surfactants, particularly quaternary ammonium (B1175870) salts. These compounds are widely used in the textile industry as softeners and antistatic agents. whamine.com Cationic surfactants derived from this compound impart a smooth feel to fabrics and prevent the buildup of static electricity, which is critical during textile processing and for the final product's performance. whamine.comiropolymer.com Their effectiveness stems from the positive charge on the nitrogen atom, which allows them to adsorb onto negatively charged fiber surfaces, forming a lubricating and conductive layer. researchgate.net
Beyond textiles, this compound is a precursor for surfactants used in cleaning and emulsification applications. By reacting with agents like hydrogen peroxide or sodium chloroacetate, it can be converted into amine oxides and betaines, respectively. These surfactants are often incorporated into detergent formulations for their cleaning, foaming, and emulsifying capabilities. whamine.com
A notable application in advanced materials science is the use of this compound and its derivatives as structure-directing agents or templates in the synthesis of mesoporous silica nanoparticles (MSNs). In these processes, the surfactant molecules self-assemble into micelles, which act as a template around which silica precursors hydrolyze and condense. researchgate.netencyclopedia.pub Subsequent removal of the organic template results in a porous silica structure with a high surface area and controlled pore size, suitable for applications in drug delivery, catalysis, and adsorption. researchgate.net
The following table summarizes the specialized surfactant systems derived from this compound and their key industrial applications:
| Surfactant System Derived from this compound | Chemical Class | Key Industrial Applications | Primary Function |
| Quaternary Ammonium Salts | Cationic Surfactant | Textile Industry | Softeners, Antistatic Agents |
| Amine Oxides | Non-ionic/Cationic Surfactant | Detergents & Cleaners | Foaming Agent, Emulsifier |
| Betaines | Amphoteric Surfactant | Personal Care, Detergents | Mild Surfactant, Foaming Agent |
| Self-Assembled Micelles | Template | Materials Science | Structure-Directing Agent for Mesoporous Silica Nanoparticles |
Chemical Contributions to Hydraulic Fracturing Fluid Formulations
Derivatives of this compound, particularly quaternary ammonium compounds (QACs), play a multifaceted role in the chemical formulations of hydraulic fracturing fluids. hpaf.co.uk These compounds are utilized for their functions as biocides, corrosion inhibitors, and surfactants, contributing to the efficiency and integrity of the hydraulic fracturing process. hpaf.co.ukescholarship.org
Biocidal Activity: The prevention of microbial growth is critical in hydraulic fracturing operations. Bacteria can lead to several detrimental issues, including the bioclogging of rock fractures, the production of corrosive hydrogen sulfide, and the degradation of other fluid components. nih.govresearchgate.net QACs derived from this compound act as effective biocides by disrupting the cell membranes of bacteria, thereby preventing these issues and ensuring the long-term productivity of the well. researchgate.net These biocides are often used in combination with other types of biocides, such as glutaraldehyde, to achieve a broader spectrum of antimicrobial activity through synergistic effects. hpaf.co.uk
Corrosion Inhibition: The harsh downhole environment, characterized by high temperatures, pressures, and often acidic conditions, poses a significant risk of corrosion to the metal components of the wellbore and surface equipment. mdpi.com QACs exhibit corrosion inhibition properties by adsorbing onto the metal surfaces, forming a protective film. researchgate.net This film acts as a barrier, isolating the metal from the corrosive fluids and mitigating both anodic and cathodic corrosion reactions. rsc.org The long alkyl chain of the this compound derivative contributes to the formation of a dense and stable protective layer.
Surfactant Properties: In addition to their biocidal and corrosion-inhibiting functions, QACs also act as cationic surfactants within the fracturing fluid. hpaf.co.uk Surfactants are essential for reducing the interfacial tension between the fracturing fluid and the hydrocarbon-bearing formation, which can enhance the recovery of oil and gas. researchgate.netcore.ac.uk They can also aid in stabilizing the fluid system and preventing the formation of emulsions that could impede flow.
The table below outlines the key chemical contributions of this compound derivatives in hydraulic fracturing fluids:
| Chemical Derivative | Function in Fracturing Fluid | Mechanism of Action |
| Quaternary Ammonium Compounds (QACs) | Biocide | Disrupts bacterial cell membranes, preventing microbial growth and related issues like bioclogging and H₂S production. hpaf.co.ukresearchgate.net |
| Quaternary Ammonium Compounds (QACs) | Corrosion Inhibitor | Adsorbs onto metal surfaces to form a protective film, isolating the equipment from corrosive fluids. researchgate.netrsc.org |
| Quaternary Ammonium Compounds (QACs) | Surfactant | Reduces interfacial tension between the fracturing fluid and the reservoir rock, aiding in hydrocarbon recovery. researchgate.netcore.ac.uk |
Biological and Antimicrobial Activity Mechanisms of Hexadecyldimethylamine and Its Derivatives
Mechanisms of Antimicrobial Action against Prokaryotic Organisms
Disruption of Microbial Cell Membranes
Hexadecyldimethylamine (B57324), a tertiary amine with a long hydrophobic alkyl chain, functions as a cationic surfactant. nbinno.com This amphiphilic nature is crucial for its interaction with biological membranes. nbinno.com The antimicrobial activity of this compound and its derivatives is primarily attributed to their ability to disrupt the cytoplasmic membrane of microbial cells. nbinno.comnih.gov The positively charged head of the molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. mdpi.com This electrostatic interaction facilitates the insertion of the hydrophobic hexadecyl chain into the lipid bilayer. researchgate.net
This insertion disrupts the packing order of the lipid molecules, leading to a chaotic rearrangement and increased membrane fluidity. nih.govnih.gov The consequence of this disruption is a loss of the membrane's structural integrity and barrier function. researchgate.netnih.gov This can lead to the leakage of essential intracellular components, such as ions and metabolites, and ultimately results in cell death. researchgate.netnih.gov This mechanism of action, which involves the physical destruction of the cell membrane, is a common trait among many antimicrobial peptides and surfactants. rsc.orgnih.gov
Differential Efficacy against Gram-Positive and Gram-Negative Bacteria
The effectiveness of this compound and its derivatives can differ between Gram-positive and Gram-negative bacteria due to fundamental differences in their cell wall structures. nih.gov Gram-positive bacteria possess a thick, exposed peptidoglycan layer rich in teichoic acids, which are negatively charged. mdpi.com This anionic nature provides a strong attraction for the cationic this compound, facilitating its accumulation at the cell surface and subsequent disruption of the cytoplasmic membrane. mdpi.com
Comparative Susceptibility of Bacterial Types
| Bacterial Type | Cell Wall Characteristic | Susceptibility to this compound |
|---|---|---|
| Gram-Positive | Thick peptidoglycan layer with teichoic acids | Generally more susceptible |
| Gram-Negative | Outer membrane containing lipopolysaccharides | Generally less susceptible |
Antifungal Properties and Mechanisms
This compound and its derivatives also exhibit significant antifungal activity. nih.govmdpi.com The mechanism of action against fungi is believed to be similar to that against bacteria, primarily involving the disruption of the cell membrane. mdpi.com The fungal cell membrane, like the bacterial cytoplasmic membrane, is a lipid bilayer that is susceptible to the surfactant properties of this compound.
A key component of the fungal cell membrane is ergosterol (B1671047), which plays a role in maintaining membrane fluidity and integrity. nih.gov Cationic surfactants can interact with and disrupt the organization of ergosterol and other lipids within the membrane, leading to increased permeability and leakage of cellular contents. frontiersin.org This disruption of the plasma membrane's barrier function is a primary mode of action for many antifungal agents. nih.gov The ability of this compound to interfere with this critical cellular structure underlies its fungicidal properties.
Role in Intra- and Inter-Specific Bacterial Communication and Signaling
This compound (DMHDA) has been identified as a volatile organic compound (VOC) that plays a role in bacterial communication. nih.gov Bacteria utilize a variety of signaling molecules for both intra- and inter-specific communication, a process often referred to as quorum sensing. nih.govmdpi.com These chemical signals allow bacteria to coordinate their behavior in response to population density and environmental cues. mdpi.com DMHDA, produced by bacteria such as Arthrobacter agilis, acts as one such signaling molecule, influencing the behavior of both the producing organism and other bacteria in the vicinity. nih.gov
Modulation of Bacterial Growth and Cellular Viability
The exposure of bacteria to DMHDA can have a dose-dependent effect on their growth and viability. nih.gov At certain concentrations, DMHDA can modulate bacterial proliferation. This modulation can be either inhibitory or, in some contexts, potentially stimulatory, depending on the bacterial species and the concentration of the compound. The precise mechanisms by which DMHDA influences bacterial growth are still under investigation but are likely linked to its effects on cellular membranes and potentially other cellular processes that are influenced by membrane integrity and function.
Influence on Bacterial Swarming Motility
A significant aspect of DMHDA's role in bacterial signaling is its influence on swarming motility. nih.gov Swarming is a form of multicellular movement across a surface, facilitated by flagella, that allows bacteria to colonize new environments. researchgate.netsigmaaldrich.com Research has shown that DMHDA can modulate the swarming motility of various bacterial species, including Bacillus sp. and Pseudomonas fluorescens. nih.gov This effect is also dose-dependent. The ability of DMHDA to influence this complex behavior highlights its role as an inter-specific signaling molecule, capable of affecting the social behaviors of different bacterial communities. The mechanism likely involves the interaction of DMHDA with the bacterial cell surface, which in turn could influence the flagellar apparatus or the signaling pathways that control swarming behavior. nih.gov
Effects of this compound on Bacterial Processes
| Bacterial Process | Observed Effect of this compound | Affected Genera (Examples) |
|---|---|---|
| Growth and Cellular Viability | Dose-dependent modulation | Arthrobacter, Bacillus, Pseudomonas |
| Swarming Motility | Dose-dependent modulation | Bacillus sp., Pseudomonas fluorescens |
Volatile-Mediated Plant-Microbe Interactions involving Dimethylhexadecylamine
N,N-dimethylhexadecylamine (DMHDA) is a volatile organic compound (VOC) produced by various plant-beneficial bacteria, including species like Pseudomonas fluorescens, Bacillus sp., and Arthrobacter sp. nih.gov This compound acts as a significant cross-kingdom signal molecule, mediating complex interactions between bacteria and plants. nih.govresearchgate.net The emission of VOCs by rhizospheric bacteria is a key mechanism for long-distance communication with plants, influencing their growth, nutrition, and defense systems without direct contact. asm.org
DMHDA's bioactivity is notably linked to its crosstalk with plant hormonal pathways. nih.govresearchgate.net Research has shown that it interacts with the cytokinin and jasmonic acid (JA) pathways to regulate stem cell niches, enhance iron deficiency adaptation, and trigger plant defense mechanisms. nih.govresearchgate.net The compound can have a dose-dependent effect on plant morphology; for example, in Arabidopsis, low concentrations (1 and 2 µM) were found to promote primary root growth, while higher concentrations (4–32 µM) repressed it. nih.gov This growth promotion is associated with an up-regulation of cytokinin response genes. nih.gov
Furthermore, DMHDA plays a crucial role in bolstering plant immunity against pathogenic fungi. nih.gov Studies involving Arabidopsis thaliana and the necrotrophic fungus Botrytis cinerea have demonstrated that DMHDA enhances the plant's defensive response. nih.govresearchgate.net The mechanism involves both the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways. nih.govresearchgate.net The presence of a functional ethylene pathway, specifically the EIN2 gene, appears critical for the immunity induced by DMHDA. nih.gov Interestingly, seeds treated with DMHDA can produce more vigorous plants that exhibit a long-lasting enhanced immune response throughout their life cycle. nih.gov This suggests that the perception of this bacterial volatile can prime the plant's defense system against future pathogen attacks. nih.govresearchgate.net
**Table 1: Effects of DMHDA on *Arabidopsis thaliana***
| Concentration | Primary Effect on Root Growth | Associated Hormonal Pathway | Impact on Immunity |
|---|---|---|---|
| Low (1-2 µM) | Promotion | Upregulation of cytokinin response | Not specified at this concentration |
| High (4-32 µM) | Repression | Not specified | Not specified at this concentration |
| Various | Enhanced defense | Crosstalk with Jasmonic Acid (JA) and Ethylene (ET) pathways | Increased resistance to Botrytis cinerea |
Investigational Use in Drug Delivery Systems and Therapeutic Agent Research
This compound is utilized in the synthesis and fabrication of advanced nanoparticle systems, which are investigated for roles in drug delivery. It has been employed as a pore size mediator and a swelling agent in the creation of monodispersed and colloidal mesoporous silica (B1680970) nanoparticles (MSNs). sigmaaldrich.com These nanoparticles are noted for their potential as delivery vehicles for biomacromolecules. sigmaaldrich.com The ability to tune the pore size of these silica nanoparticles is a critical factor for applications such as encapsulating proteins or other therapeutic agents. sigmaaldrich.com
Beyond its role in nanoparticle synthesis, this compound serves as an intermediate in the preparation of other chemical structures, such as Gemini (B1671429) surfactants. sigmaaldrich.com Specifically, it is used in the preparation of 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide. sigmaaldrich.com Such surfactants are of interest in formulation science for their unique properties. While the compound itself is noted as a useful amine for proteomics research, its direct application as a therapeutic agent is not the primary focus of available studies; rather, its utility lies in the construction of systems for potential therapeutic use. scbt.com
Biocidal Applications in Industrial Contexts
This compound and its derivatives see wide use as biocides in various industrial applications to control the growth of unwanted microorganisms like bacteria, fungi, and algae. whamine.comvink-chemicals.com These microbes can cause material damage, compromise product quality, and pose health risks. vink-chemicals.com The application of biocides is crucial for preserving the integrity and extending the lifespan of industrial products. vink-chemicals.comsidchem.com Dimethylhexadecylamine is used in the daily chemical, washing, textile, and oil field industries for its anti-corrosion and sterilization properties. whamine.com As a tertiary amine, it is a key intermediate for preparing quaternary ammonium (B1175870) salts and tertiary amine oxides, which are compounds with significant biocidal activity. whamine.com
In industrial processes, particularly in the oil and gas sector, biocides are essential for managing microbial contamination in water systems, such as those used for water injection and wastewater treatment. imperialchem.com Water injection systems are prone to microbial growth that can lead to clogging and microbial-induced corrosion (MIC). imperialchem.com this compound derivatives can be used in these systems to control bacterial and fungal growth. whamine.comimperialchem.com Similarly, wastewater from industrial activities provides a fertile environment for microbes; biocides are critical in the treatment process to eliminate harmful bacteria and ensure compliance with environmental regulations. imperialchem.com The compound's role as a surfactant also makes it valuable in various formulations where control of microbial growth is necessary to prevent spoilage and maintain product efficacy. nih.gov
This compound oxide, a derivative of this compound, is a key component in the formulation of wood preservatives. google.comgoogle.com These compositions are designed to protect wood and other cellulosic materials from microorganisms that cause staining, molding, and rotting. google.comjustia.com The amine oxide provides biocidal, fungicidal, and sapstain-inhibiting effects. google.comgoogle.com
These formulations often contain a mixture of amine oxides. A common blend includes C16-C18 long-chain amine oxides like this compound oxide to impart waterproofing properties, combined with C10-C14 short-chain amine oxides that help solubilize the long-chain variants. google.comgoogle.com A particularly preferred mixture is this compound oxide and dodecyldimethylamine oxide. google.comgoogle.com The concentration of amine oxide in aqueous compositions for wood treatment typically ranges from about 0.1% to 5.0% by weight. google.comgoogle.com Amine oxides have also been found to enhance the performance of other fungicides, such as azoles, by improving their uniform distribution, penetration, and leach resistance in wood substrates. justia.com
Table 2: Amine Oxide Wood Preservative Composition
| Component | Function | Typical Concentration (by weight) |
|---|---|---|
| This compound oxide (C16) | Biocidal, fungicidal, waterproofing | 0.1% to 5.0% in total formulation |
| Dodecyldimethylamine oxide (C12) | Solubilizer for long-chain amine oxides | Often blended in specific ratios (e.g., 5:2 with C16 oxide) |
| Azole (optional) | Fungicide | Performance enhanced by amine oxide |
| Water/Solvent | Carrier | Varies |
Environmental Fate and Ecotoxicological Research of Hexadecyldimethylamine
Environmental Degradation Pathways of Hexadecyldimethylamine (B57324)
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For this compound, these pathways include biological and abiotic mechanisms that transform the parent compound into simpler substances.
Long-chain aliphatic amines (LCAAs), the chemical class to which this compound belongs, are generally not considered to be persistent in water, sediment, or soil environments. canada.ca The primary mechanism for the environmental breakdown of these compounds is biodegradation. The biotransformation of tertiary amines is principally mediated by enzymes such as cytochrome P-450, which can lead to processes like N-oxidation and alpha-carbon oxidation. nih.gov
Studies on other long-chain alkylamines have elucidated potential anaerobic degradation pathways. For instance, research on a denitrifying bacterium, Pseudomonas stutzeri, demonstrated the capability to completely mineralize primary fatty amines with alkyl chains ranging from C4 to C18. nih.gov The proposed degradation pathway begins with the cleavage of the carbon-nitrogen bond to form alkanals, which are subsequently oxidized to the corresponding fatty acids. nih.gov While this study focused on primary amines, it provides insight into the microbial capacity to break down long alkyl chains, a key structural feature of this compound.
Specific experimental data on the photodegradation kinetics and mechanisms of this compound in aquatic systems are limited. However, the general photochemistry of amines and related cationic surfactants provides a basis for understanding potential pathways. The atmospheric photochemistry of amines is known to be driven by reactions with hydroxyl radicals (•OH), nitrate radicals (NO₃•), and ozone (O₃), which can lead to the formation of secondary organic aerosols. researchgate.net
In aqueous environments, degradation can be facilitated by advanced oxidation processes (AOPs) that generate highly reactive species like •OH. researchgate.net For cationic surfactants, photocatalytic degradation using a semiconductor like titanium dioxide (TiO₂) under UV irradiation is a documented mechanism. researchgate.netrsc.org This process involves the generation of electron-hole pairs in the catalyst, leading to the formation of radicals that can non-selectively degrade organic compounds. cnr.it While these processes are mechanistically plausible for this compound, further research is required to determine its specific photodegradation rates and product formation under environmentally relevant conditions.
Aquatic Ecotoxicity Research: Environmental Impact on Aquatic Organisms
This compound exhibits significant toxicity to aquatic organisms, a characteristic of many long-chain aliphatic amines. canada.ca Due to their surfactant properties, these substances can disrupt biological membranes, and their ecotoxicity can be influenced by environmental factors such as the presence of dissolved and particulate organic matter, which can reduce their bioavailability. canada.ca
Regulatory assessments classify this compound as very toxic to aquatic life, with long-lasting effects. nih.gov The most sensitive trophic level identified in ecotoxicological studies is algae. A chronic toxicity study with the green algae Desmodesmus subspicatus established a 10% effect concentration (EC10) for biomass at a measured concentration of just 0.43 µg/L, making it the critical toxicity value (CTV) for deriving aquatic predicted no-effect concentrations (PNEC) in risk assessments. canada.ca Data from studies on fish and aquatic invertebrates are also available through the European Chemicals Agency (ECHA) registration dossiers. canada.ca
Table 1: Aquatic Ecotoxicity of this compound
| Trophic Level | Species | Endpoint | Value (µg/L) | Reference |
|---|
Terrestrial Ecotoxicity Research: Effects on Soil Organisms and Ecosystems
The release of this compound to the terrestrial environment can occur through pathways such as the application of biosolids from wastewater treatment plants to land. While LCAAs show the potential for adverse effects on soil-dwelling organisms at low concentrations, studies on this compound and its analogues suggest a low acute toxicity to key soil invertebrates. canada.caresearchgate.net
In a study on the earthworm Eisenia andrei, this compound demonstrated a No Observed Effect Concentration (NOEC) for mortality, behavior, and biomass of 1000 mg/kg dry weight (dw). canada.ca The 10% lethal concentration (LC10) was similarly reported as being greater than 1000 mg/kg dw, indicating low acute toxicity to this soil macroorganism. canada.ca However, chronic effects may still be a concern. For terrestrial plants, data for the broader LCAA class indicates potential effects, with the lowest statistically derived toxicity value being an EC25 of 52 mg/kg dw for rapeseed shoot length. canada.ca The impact on soil microbial communities has not been specifically detailed for this compound, but surfactants can alter microbial activity by affecting cell membranes or serving as a carbon source for specific microbial populations. researchgate.net
Table 2: Terrestrial Ecotoxicity of this compound
| Organism | Species | Endpoint | Value (mg/kg dw) | Reference |
|---|---|---|---|---|
| Invertebrate | Eisenia andrei | NOEC (Mortality, Behaviour, Biomass) | 1000 | canada.ca |
Bioaccumulation Potential in Environmental Matrices
Bioaccumulation, the process by which a chemical is taken up by an organism from the environment and concentrated in its tissues, is a key consideration in environmental risk assessment. For long-chain aliphatic amines, the potential for bioaccumulation is strongly linked to the length of the alkyl chain. canada.ca
LCAAs with alkyl chains of C14 and longer, which includes the C16 chain of this compound, are considered to have a high potential to bioaccumulate in aquatic organisms. canada.ca An experimental study on hexadecylamine (a primary amine analogue) resulted in a Bioconcentration Factor (BCF) of 2400 L/kg when considering the whole-fish body burden. canada.ca This value indicates a moderate to high potential for bioaccumulation. It is noted that BCF values could be lower if certain tissues, such as mucous or scales, were excluded from the analysis. canada.ca
Table 3: Bioaccumulation Potential of Hexadecylamine (Analogue)
| Parameter | Value (L/kg) | Interpretation | Reference |
|---|
Regulatory Science and Environmental Risk Assessment Frameworks
Given its potential environmental hazards, this compound is subject to regulatory assessment under various frameworks. In Canada, it was evaluated as part of the Aliphatic Amines Group under the Canadian Environmental Protection Act, 1999 (CEPA). canada.ca
The ecological risk assessment for the nine LCAAs in this group, including this compound, was conducted using a class-based approach. canada.ca This methodology is considered appropriate as LCAAs are cationic surfactants with similar reactivity and ecotoxicity profiles, and they may co-occur in the environment, leading to cumulative effects. canada.ca The assessment concluded that long-chain aliphatic amines are entering or may enter the environment in a quantity or concentration that may have an immediate or long-term harmful effect on the environment or its biological diversity. canada.ca Consequently, it is proposed that LCAAs meet the criteria under paragraph 64(a) of CEPA. canada.ca In Europe, the compound is registered under REACH, and its ecotoxicological data is compiled by ECHA. europa.eueuropa.eu
Advanced Analytical and Computational Approaches in Hexadecyldimethylamine Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the chemical analysis of Hexadecyldimethylamine (B57324), offering non-destructive methods to elucidate its molecular structure and identify its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound by mapping its carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides specific information about the chemical environment of hydrogen atoms. For this compound, distinct signals corresponding to the terminal methyl group of the alkyl chain, the repeating methylene (B1212753) (-CH₂-) units, the methylene group adjacent to the nitrogen, and the two methyl groups on the nitrogen atom are observed. A notable study identified specific chemical shifts: the protons on the carbon adjacent to the nitrogen (α-CH₂) appear at approximately δ = 2.20 ppm, the N-methyl protons are observed around δ = 2.25 ppm, and the protons on the next carbon in the chain (β-CH₂) are found near δ = 1.45 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The long hexadecyl chain produces a series of signals in the typical alkane region (approximately 14-32 ppm). The carbons closer to the electron-withdrawing amine group experience a downfield shift. The carbon of the terminal methyl group (CH₃) on the alkyl chain has a characteristic signal around 14 ppm. The carbons directly bonded to the nitrogen atom—the N-(CH₃)₂ carbons and the α-CH₂ carbon—appear further downfield, typically in the 40-60 ppm range.
Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Expected Chemical Shift (ppm) |
| ¹H | Terminal -CH₃ (on alkyl chain) | ~0.88 |
| ¹H | Bulk -(CH₂)n- (in alkyl chain) | ~1.25 |
| ¹H | -CH₂- adjacent to Nitrogen (α-CH₂) | ~2.20 |
| ¹H | N-Methyl groups (-N(CH₃)₂) | ~2.25 |
| ¹³C | Terminal -CH₃ (on alkyl chain) | ~14 |
| ¹³C | Bulk -(CH₂)n- (in alkyl chain) | ~22-32 |
| ¹³C | N-Methyl groups (-N(CH₃)₂) | ~45 |
| ¹³C | -CH₂- adjacent to Nitrogen (α-CH₂) | ~59 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a tertiary amine, there are no N-H bonds, so the characteristic N-H stretching peaks seen in primary and secondary amines are absent. researchgate.net
The FTIR spectrum is dominated by vibrations associated with the alkyl chain. Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of symmetric and asymmetric C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups. uni-siegen.de The C-N stretching vibration of a tertiary amine appears in the fingerprint region, typically between 1250 and 1020 cm⁻¹. researchgate.netuni-siegen.de However, this peak can be weak and fall within a congested area of the spectrum, making it less definitive than other signals. researchgate.net For saturated N,N-dimethyl groups specifically, two distinct C-H stretching peaks may be observed, typically in the ranges of 2825-2810 cm⁻¹ and 2775-2765 cm⁻¹. researchgate.net
Interactive Data Table: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-3000 | Asymmetric C-H Stretch | -CH₃ |
| 2870-2960 | Symmetric & Asymmetric C-H Stretch | -CH₂- |
| 2765-2825 | C-H Stretch | -N(CH₃)₂ |
| 1450-1475 | C-H Bend (Scissoring) | -CH₂- |
| 1020-1250 | C-N Stretch | Tertiary Aliphatic Amine |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy serves as a complementary technique to FTIR, probing molecular vibrations based on changes in polarizability. ksu.edu.sa It provides a unique "vibrational fingerprint" that is highly specific to the molecule's structure. The Raman spectrum is often divided into distinct areas, with the region from approximately 500 to 2000 cm⁻¹ being known as the fingerprint region, where complex and unique patterns of peaks allow for unambiguous identification. hmdb.ca
For this compound, the Raman spectrum would be characterized by strong signals from the C-C bond vibrations of the long alkyl backbone. The region below 200 cm⁻¹, known as the low-wavenumber or terahertz region, can also provide a "second fingerprint region" corresponding to delocalized, whole-molecule vibrations and lattice modes, which are useful for distinguishing between structurally similar compounds. acs.org The C-N stretching modes would also be present, providing further confirmation of the tertiary amine structure.
Microscopic and Imaging Techniques
While spectroscopy reveals molecular-level details, microscopy techniques are employed to visualize the larger-scale morphology and structure, particularly when this compound molecules self-assemble or modify surfaces.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials at high resolution. In the context of this compound, SEM is particularly useful for studying its effects when used as a surface modifying agent or as a component in self-assembled structures. For instance, when long-chain amines are used to functionalize surfaces, SEM can visualize the resulting changes in morphology, such as the formation of monolayers or aggregated structures. researchgate.net It can reveal how the deposition or self-assembly of the compound alters the surface roughness and texture of a substrate.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is capable of imaging the internal structure of materials at the nanoscale. pdx.edu This makes it an indispensable tool for analyzing the nanostructures formed by amphiphilic molecules like this compound in solution. Due to its structure, which contains a hydrophilic dimethylamine (B145610) head group and a long hydrophobic hexadecyl tail, this compound can self-assemble into micelles or vesicles in aqueous environments. Cryogenic TEM (cryo-TEM) is often used to visualize these delicate structures in their native, hydrated state, revealing their size, shape (e.g., spherical or worm-like micelles), and internal organization. researchgate.netmdpi.com This analysis is crucial for understanding how the molecular architecture of this compound dictates its behavior in formulations and its interaction with other components.
Diffraction Methods
X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. nih.govmdpi.com When a crystalline material is subjected to X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern based on their arrangement. This diffraction pattern provides a unique fingerprint of the crystalline solid. For a compound like this compound, which is a liquid at room temperature but has a melting point of 12°C, XRD analysis would be conducted on its solid, crystalline state.
The primary applications of XRD in the study of crystalline this compound would include:
Crystalline Structure Determination : The positions and intensities of the peaks in the diffraction pattern can be used to determine the unit cell dimensions (the basic building block of the crystal), the crystal system (e.g., monoclinic, triclinic), and the arrangement of the molecules within the lattice. mdpi.commdpi.com This provides fundamental information about the solid-state packing of this compound molecules.
Phase Identification : XRD can identify the specific crystalline phases present in a sample, which is crucial for quality control and understanding the material's properties.
Grain Size Determination : The width of the diffraction peaks is inversely proportional to the size of the crystalline domains, often referred to as crystallites or grains. rigaku.com Broader peaks indicate smaller crystallite sizes, while sharper peaks suggest larger, more ordered crystalline domains. mdpi.comrigaku.com The Scherrer equation is a common formula used to estimate the crystallite size from the peak broadening. instanano.comicdd.comyoutube.com This analysis is vital for understanding the physical properties of powdered or polycrystalline materials. rigaku.com
While specific XRD studies on this compound were not found in the reviewed literature, the table below illustrates the typical data obtained from such an analysis.
| Parameter | Description | Typical Information Yielded |
| Peak Position (2θ) | The angle at which constructive interference of X-rays occurs. | Used to calculate the d-spacing (distance between crystal planes) via Bragg's Law, which helps determine the unit cell parameters. |
| Peak Intensity | The height of the diffraction peak. | Related to the arrangement of atoms within the unit cell and used in detailed structure determination. |
| Full Width at Half Maximum (FWHM) | The width of the diffraction peak at half its maximum intensity. rigaku.com | Used in the Scherrer equation to calculate the average crystallite (grain) size. icdd.comyoutube.comresearchgate.net |
Advanced Rheological Characterization Methods
Rheology is the study of the flow and deformation of matter, providing critical insights into the viscosity and viscoelasticity of materials. aimil.com For this compound, which is used in formulations such as fracturing fluids, rheological characterization is essential to understand and optimize performance. researchgate.net Advanced rheological methods are employed to analyze how these formulations behave under different conditions of stress, strain, and temperature. aimil.commdpi.comspecificpolymers.com
A study on carboxymethyl hydroxyethyl (B10761427) cellulose (B213188) (CMHEC) modified with Hexadecyl Dimethyl Amine (to form HD-CMHEC) highlights the use of rheology to characterize its properties for use as a fracturing fluid viscosifier. researchgate.net The key findings from advanced rheological characterization in this study include:
Viscosity Enhancement : The modification of CMHEC with Hexadecyl Dimethyl Amine significantly increased the viscosity of the solution. For a 0.3% concentration, the viscosity of the HD-CMHEC solution was 73.6 mPa·s, a 2.8-fold increase compared to the unmodified CMHEC solution's 19.0 mPa·s. researchgate.net
Viscoelastic Properties : The study demonstrated that HD-CMHEC solutions exhibit stronger thixotropy and viscoelasticity. researchgate.net As typical viscoelastic fluids, these solutions show both viscous and elastic characteristics when undergoing deformation. researchgate.net
Gelling Process : The gelling process of HD-CMHEC solutions under steady shear was investigated, with a 4-parameter crosslinking rheokinetics equation successfully describing the process under various conditions. researchgate.net This provides a theoretical framework for understanding gel formation, which is crucial for applications like hydraulic fracturing. researchgate.net
These characterizations are vital for predicting material behavior during processing, application, and storage. mdpi.com
| Rheological Property | Measurement/Observation | Significance in this compound Formulations |
| Viscosity | Increased from 19.0 mPa·s (unmodified) to 73.6 mPa·s (HD-CMHEC). researchgate.net | Indicates the thickening efficiency of this compound derivatives in aqueous solutions. |
| Thixotropy | HD-CMHEC solutions showed stronger thixotropic behavior. researchgate.net | The property of becoming less viscous over time when subjected to constant shear, important for pumping and placement of fluids. |
| Viscoelasticity (G' and G'') | The storage modulus (G') and loss modulus (G'') were higher than the separate components, indicating strong synergism. researchgate.net | Describes the solid-like (elastic) and liquid-like (viscous) behavior, crucial for a material's ability to suspend particles and recover its shape. |
| Gelling Kinetics | Described by a 4-parameter crosslinking rheokinetics equation. researchgate.net | Allows for the prediction and control of gel formation time and strength in industrial applications. |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for investigating chemical systems at the molecular level. mdpi.comelixirpublishers.com These methods use theoretical principles and computer simulations to predict the structure, properties, and reactivity of molecules, offering insights that can be difficult or impossible to obtain through experiments alone. mdpi.com For this compound, these approaches can elucidate a wide range of properties, from its behavior in biological systems to its self-assembly in solution.
In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a chemical compound. audreyli.com This approach is crucial in the early stages of drug discovery and chemical safety assessment to screen compounds for potential liabilities, thereby reducing the time and cost of development. audreyli.com For an industrial chemical like this compound, predicting ADMET properties is vital for assessing its potential environmental and human health impact.
ADMET prediction models are typically built using quantitative structure-activity relationship (QSAR) techniques, which correlate a compound's structural features (descriptors) with its experimental properties. audreyli.com Although specific ADMET predictions for this compound are not detailed in the available literature, the following table illustrates the types of properties that would be evaluated.
| ADMET Property | Description | Predicted Relevance for this compound |
| Absorption | Prediction of oral bioavailability and absorption through skin or the gastrointestinal tract. | Important for assessing exposure routes and potential for systemic uptake. |
| Distribution | Estimation of how the compound distributes throughout the body, including plasma protein binding and blood-brain barrier penetration. | Helps determine potential target organs and accumulation. |
| Metabolism | Identification of likely metabolic pathways and interactions with metabolic enzymes (e.g., Cytochrome P450). | Crucial for understanding the compound's persistence and the formation of potentially more toxic metabolites. |
| Excretion | Prediction of the primary routes of elimination from the body (e.g., renal or biliary). | Determines the compound's biological half-life. |
| Toxicity | Prediction of various toxicological endpoints such as carcinogenicity, mutagenicity, and organ-specific toxicity. | Essential for hazard identification and risk assessment. |
Molecular dynamics (MD) is a computational simulation method that models the physical movements of atoms and molecules over time. nih.govulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, making them ideal for studying complex processes like interfacial phenomena and self-assembly. nih.govulisboa.ptnih.gov
For an amphiphilic molecule like this compound, with its long hydrophobic hexadecyl tail and polar dimethylamine head group, MD simulations can provide significant insights:
Interfacial Phenomena : MD simulations can model the behavior of this compound at interfaces, such as water-air or water-oil. nih.govulisboa.ptumn.edu These simulations can reveal how the molecules orient themselves at the interface, the resulting changes in interfacial tension, and the structure of the interfacial layer. Studies on similar molecules, like dimethyldodecylamine-N-oxide (DDAO), have successfully used MD to probe the structural and interfacial properties of micelles. nih.gov
Self-Assembly : At concentrations above the critical micelle concentration, amphiphilic molecules self-assemble into aggregates like micelles or bilayers. MD simulations, particularly using coarse-grained models to access longer timescales, can model this spontaneous process. nih.govfrontiersin.org166.62.7 These simulations can determine the size, shape, and structure of the resulting aggregates, as well as the dynamics of molecules exchanging between the aggregate and the bulk solution. nih.govfrontiersin.orgrsc.org
| Phenomenon | Key Insights from MD Simulations | Relevance to this compound |
| Interfacial Adsorption | Molecular orientation, packing density at the interface, reduction of surface tension. | Understanding its role as a surfactant and emulsifier. |
| Micelle Formation | Critical micelle concentration (CMC), aggregate size and shape (spherical, wormlike), aggregation number. nih.gov | Predicting its behavior in detergent and cleaning formulations. |
| Bilayer/Membrane Interaction | Partitioning of the molecule into a lipid bilayer, orientation within the membrane, effects on membrane properties. | Assessing its potential biological activity and cytotoxicity. |
| Structural Dynamics | Rate of monomer exchange, conformational changes of the alkyl chain, hydration of the headgroup. nih.gov | Elucidating the fundamental forces driving self-assembly and interfacial activity. |
Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. elixirpublishers.comnorthwestern.edu Methods like Density Functional Theory (DFT) have become routine for accurately predicting molecular properties. scienceopen.comresearchgate.netmdpi.com Solving the Schrödinger equation, or its approximations, provides fundamental information about electron distribution, which in turn governs a molecule's geometry, stability, and chemical reactivity. scienceopen.comresearchgate.net
For this compound, quantum chemical calculations can be used to:
Determine Electronic Structure : These calculations can map the electron density distribution, identify the locations of highest and lowest electron density, and calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is an important indicator of a molecule's kinetic stability and reactivity. mdpi.com
Predict Reactivity : The calculated electronic structure can be used to predict how this compound will react. researchgate.netmdpi.comnih.gov For instance, the nitrogen atom in the dimethylamine group is expected to be a site of high electron density (a nucleophilic center), making it prone to reactions with electrophiles, such as protonation to form a quaternary ammonium (B1175870) salt. A Molecular Electrostatic Potential (MEP) map would visually confirm this.
Analyze Molecular Geometry : Quantum chemistry is used to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. lsu.edu This provides precise information on bond lengths, bond angles, and dihedral angles.
| Property | Description | Predicted Insight for this compound |
| Optimized Geometry | The lowest energy 3D structure of the molecule. lsu.edu | Provides accurate bond lengths and angles. |
| Molecular Orbital Energies (HOMO/LUMO) | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's ability to donate or accept electrons, relating to its reactivity and electronic properties. |
| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom is the primary nucleophilic site. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Visually identifies sites for electrophilic and nucleophilic attack. |
| Reaction Pathways | Calculation of the energy profile for a chemical reaction, including transition states. nih.gov | Elucidates the mechanism and kinetics of reactions, such as its quaternization. |
Emerging Research Directions and Future Perspectives for Hexadecyldimethylamine
Innovations in Sustainable Chemical Manufacturing and Application
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, and the synthesis of long-chain tertiary amines like hexadecyldimethylamine (B57324) is a key area of development. Innovations are centered on the use of renewable feedstocks and the adoption of environmentally benign catalytic processes.
One of the most promising avenues is the direct synthesis of fatty amines from renewable triglycerides and oils. nih.gov Research has demonstrated the feasibility of biocatalytic cascades that couple lipases with carboxylic acid reductases and transaminases to produce primary fatty amines in a one-pot synthesis with high analytical yields. nih.gov While this research has focused on primary amines, the enzymatic synthesis of tertiary amines is also an active area of investigation. sciencedaily.com Biocatalytic enzyme cascades are being developed that offer excellent stereoselectivity and high chemical purity in the synthesis of tertiary amines, minimizing the generation of chemical waste. sciencedaily.com Photoenzymatic synthesis using engineered flavin-dependent 'ene'-reductases represents another cutting-edge approach to producing tertiary amines with high precision. bohrium.comacs.orgnih.govnih.gov
Beyond sustainable synthesis, this compound is finding applications in green chemistry as a phase transfer catalyst. nih.gov Phase transfer catalysts are instrumental in facilitating reactions between reactants in different phases (e.g., solid-liquid), which can lead to milder reaction conditions, reduced solvent usage, and improved reaction rates and yields. nih.gov The use of this compound in this capacity can contribute to the development of more sustainable chemical processes.
| Research Area | Innovation | Key Findings |
| Sustainable Synthesis | Biocatalytic cascades from renewable oils | Direct, one-pot synthesis of primary fatty amines with up to 97% analytical yield. nih.gov |
| Sustainable Synthesis | Enzymatic synthesis of tertiary amines | High stereoselectivity and chemical purity, minimizing waste. sciencedaily.com |
| Sustainable Synthesis | Photoenzymatic synthesis | Engineered enzymes for the precise synthesis of tertiary amines. bohrium.comacs.orgnih.govnih.gov |
| Green Application | Phase transfer catalysis | Facilitates reactions in multiphase systems, promoting greener chemical processes. nih.gov |
Novel Applications in High-Performance Advanced Materials
The unique molecular structure of this compound, featuring a long hydrophobic tail and a polar amine head, makes it a valuable component in the formulation of high-performance advanced materials. Its role as a curing agent and modifier in polymer composites is a significant area of emerging research.
In the realm of epoxy resins, amines are crucial as curing agents, reacting with the epoxy groups to form a cross-linked, three-dimensional network that imparts strength, durability, and chemical resistance to the final material. threebond.co.jpdelamine.com While traditional aliphatic and aromatic amines are widely used, research into novel amine structures for specialized applications is ongoing. The long alkyl chain of this compound can introduce a degree of flexibility and hydrophobicity into the epoxy matrix, potentially leading to enhanced toughness and moisture resistance. Tertiary amines can also act as accelerators for other curing agents, influencing the curing kinetics and final properties of the resin. threebond.co.jp The development of high-performance amine-based curing agents is focused on achieving properties such as rapid curing, high mechanical quality, and low yellowing, which are critical for demanding applications like industrial coatings and composites. mgc.co.jpgoogle.com
Furthermore, the incorporation of functional additives is a key strategy for developing polymers with advanced properties, such as enhanced thermal conductivity. While not directly studied for this compound, related research shows that modifying thermally conductive fillers with molecules possessing long alkyl chains can improve their dispersion and interfacial compatibility within a polymer matrix, leading to composites with significantly enhanced thermal conductivity. nih.govresearchgate.netmdpi.comfunctmaterials.org.uamdpi.com This suggests a potential application for this compound in modifying fillers like boron nitride or aluminum nitride for use in thermally conductive polymers for electronics and heat dissipation applications.
| Material Application | Role of this compound (or similar amines) | Potential Performance Enhancement |
| Epoxy Resins | Curing agent / Accelerator | Improved flexibility, moisture resistance, and tailored curing profiles. threebond.co.jpdelamine.com |
| High-Performance Coatings | Component of curing system | Enhanced durability, chemical resistance, and surface quality. mgc.co.jpgoogle.com |
| Thermally Conductive Polymers | Potential surface modifier for fillers | Improved filler dispersion, leading to higher thermal conductivity. nih.govresearchgate.netmdpi.com |
| Advanced Functional Coatings | Functional additive | Can impart properties such as hydrophobicity and antimicrobial activity. european-coatings.comspecificpolymers.com |
Deepening Understanding of Biological System Interactions and Biotechnological Potential
The amphiphilic nature of this compound underpins its interactions with biological systems, opening doors to a range of biotechnological and biomedical applications. Research is increasingly focused on harnessing these properties for drug and gene delivery, as well as for combating microbial biofilms.
The long hydrophobic chain of this compound allows it to interact with and potentially disrupt the lipid bilayers of cell membranes. nih.gov This membrane-disrupting capability is a double-edged sword; while it can be cytotoxic at high concentrations, it can be harnessed at lower, controlled concentrations to facilitate the entry of therapeutic molecules into cells. This principle is being explored in the development of non-viral gene delivery vectors. nih.gov Nanoparticles surface-modified with amine-containing molecules can bind to negatively charged DNA or RNA and facilitate their transport across the cell membrane. researchgate.netnih.govresearchgate.net The specific structure of the amine, including the length of the alkyl chain, can influence the efficiency of gene transfection. researchgate.net
Another critical area of investigation is the role of molecules like this compound in combating bacterial biofilms. Biofilms are communities of bacteria encased in a protective matrix, which makes them highly resistant to conventional antibiotics. nih.gov The ability of certain compounds to disrupt bacterial membranes is a key mechanism in preventing biofilm formation and eradicating existing biofilms. nih.govresearchgate.net Furthermore, there is growing interest in the synergistic effects of combining membrane-active agents with traditional antibiotics. nih.govmdpi.comnih.govmdpi.comsemanticscholar.org The disruption of the biofilm matrix or the bacterial cell membrane by a compound like this compound could potentially enhance the penetration and efficacy of antibiotics, offering a promising strategy to overcome antibiotic resistance.
| Biotechnological Application | Mechanism of Action | Key Research Findings |
| Gene Delivery | Surface modification of nanoparticles to bind and deliver nucleic acids. | Amine-modified nanoparticles can effectively deliver plasmid DNA into cells. researchgate.netnih.govresearchgate.net |
| Anti-biofilm Agent | Disruption of bacterial cell membranes and the biofilm matrix. | Quaternary ammonium (B1175870) compounds with long alkyl chains show biofilm inhibition. nih.gov |
| Antibiotic Synergy | Enhancing the efficacy of conventional antibiotics. | Combination therapies can be more effective in eradicating resistant bacterial biofilms. nih.govmdpi.comnih.govmdpi.comsemanticscholar.org |
Interdisciplinary Research Synergies and Collaborative Opportunities
The emerging applications of this compound highlight the immense potential for interdisciplinary research and collaboration. The development of this compound from a basic chemical to a sophisticated functional molecule requires expertise from diverse scientific fields.
The synthesis of this compound from renewable resources, for example, necessitates collaboration between organic chemists, biochemists, and chemical engineers to develop efficient and scalable biocatalytic and green chemistry processes. The application of this compound in high-performance materials is a fertile ground for collaboration between polymer chemists, materials scientists, and engineers to design and fabricate advanced composites with tailored properties for industries such as aerospace, automotive, and electronics.
Perhaps the most compelling area for interdisciplinary synergy lies in the biomedical applications of this compound. The development of novel drug and gene delivery systems based on this molecule requires a convergence of expertise from chemistry, nanotechnology, molecular biology, and medicine. mtroyal.ca Similarly, tackling the challenge of antibiotic resistance through the development of new anti-biofilm strategies involves microbiologists, chemists, and clinicians working in concert. The study of the fundamental interactions between this compound and biological systems will benefit from the tools and techniques of biophysics and cell biology. These collaborative efforts are essential to translate the promising laboratory findings into tangible technological and therapeutic innovations.
Q & A
Q. What are the recommended methods for synthesizing hexadecyldimethylamine, and how can its purity be validated?
this compound is commonly synthesized via dealkylation of quaternary ammonium salts using reagents like lithium tri-sec-butylborohydride (L-Selectride). The reaction selectively removes methyl groups, yielding high-purity tertiary amines . To validate purity, gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended. Commercial samples often exceed 95% purity, but residual impurities (e.g., unreacted precursors) should be quantified using these analytical methods .
Q. How should researchers handle this compound safely in laboratory settings?
this compound is flammable, corrosive, and a respiratory irritant. Key safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats .
- Storage : Keep in tightly sealed containers away from oxidizers and heat sources (flash point: 147°C) .
- Spill Management : Neutralize with weak acids (e.g., acetic acid) and absorb with inert materials .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- NMR : H NMR can confirm the structure via signals at δ 2.20–2.35 ppm (N–CH) and δ 1.25–1.40 ppm (C–H in the alkyl chain) .
- FTIR : Peaks near 2,850–2,950 cm (C–H stretching) and 1,460–1,480 cm (C–N bending) are diagnostic .
- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 269.51 (CHN) .
Advanced Research Questions
Q. How can this compound be functionalized for environmental analysis applications?
this compound is used to modify magnetic nanoparticles for ultra-sensitive detection of perfluorinated compounds (PFCs) in environmental water. The amine group binds to fluorocarbon targets, enabling magnetic solid-phase extraction (MSPE) prior to HPLC-MS/MS analysis. Key steps include:
- Surface Modification : Grafting this compound onto FeO nanoparticles via silanization .
- Optimization : Adjusting pH (optimal range: 6–8) and ionic strength to enhance PFC adsorption .
Q. How do impurities in commercial this compound affect experimental reproducibility?
Commercial samples may contain trace alkylamine homologs (e.g., tetradecyl or dodecyl analogs) due to incomplete synthesis. These impurities can skew results in catalytic studies or self-assembly experiments. To mitigate:
Q. What strategies resolve contradictions in biodegradation data for this compound derivatives?
this compound oxide (a common derivative) shows variable biodegradability in OECD 301F tests. Discrepancies arise from differences in microbial consortia or test substance concentrations. Researchers should:
- Standardize Inoculum : Use activated sludge from domestic sewage (non-adapted) .
- Validate Controls : Include abiotic controls to distinguish chemical vs. microbial degradation .
Q. How can this compound enhance the stability of non-viral gene delivery systems?
The compound’s amphiphilic structure facilitates DNA compaction in lipoplexes. Key parameters:
- Charge Ratio : Optimize the N/P (nitrogen-to-phosphate) ratio to 3:1 for minimal cytotoxicity and maximal transfection efficiency .
- Structural Analysis : Use dynamic light scattering (DLS) to confirm nanoparticle size (<200 nm) and zeta potential (>+30 mV) .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying this compound in complex matrices?
For environmental or biological samples:
Extraction : Liquid-liquid extraction (LLE) with dichloromethane .
Derivatization : React with pentafluorobenzoyl chloride to enhance MS sensitivity .
Detection : HPLC-MS/MS in positive ion mode (m/z 270 → 74 transition) .
Q. How can researchers optimize reaction conditions for this compound-based surfactants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
